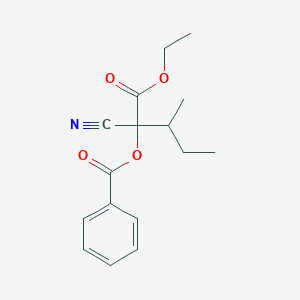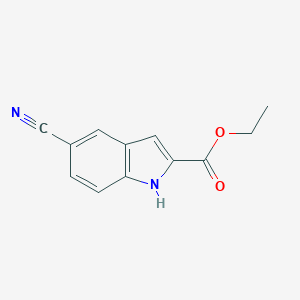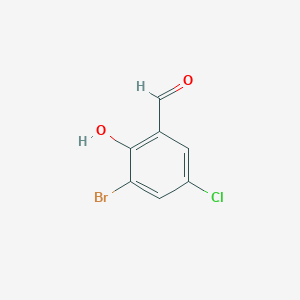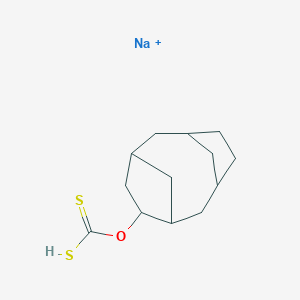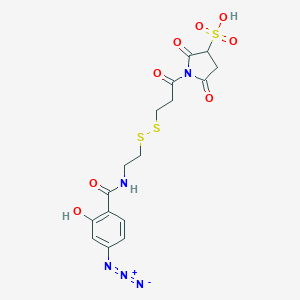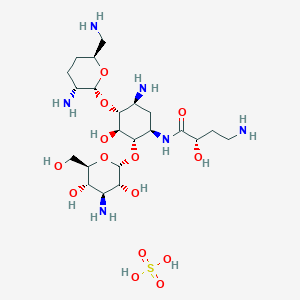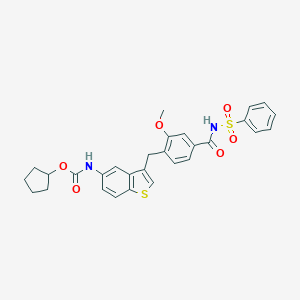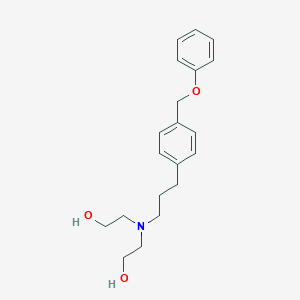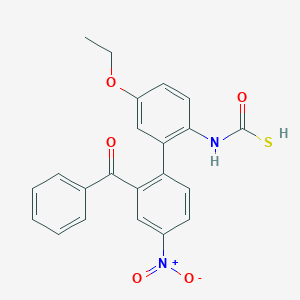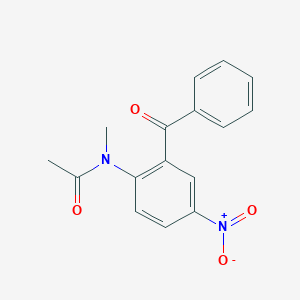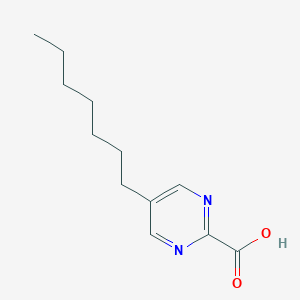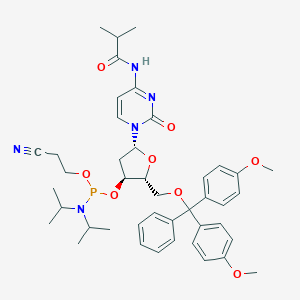
IBU-DC ホスホラミダイト
概要
説明
IBU-DC Phosphoramidite is a chemical compound used primarily in the synthesis of oligonucleotides. Oligonucleotides are short sequences of nucleotides, which are the building blocks of DNA and RNA. This compound is essential in the field of molecular biology, particularly in the synthesis of DNA and RNA sequences for various applications, including research, diagnostics, and therapeutics.
科学的研究の応用
IBU-DC Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying chemical reactions and mechanisms.
Biology: Essential for the synthesis of DNA and RNA sequences used in genetic research and diagnostics.
Medicine: Used in the development of therapeutic oligonucleotides for treating genetic disorders and diseases.
Industry: Employed in the production of oligonucleotide-based products, including primers for polymerase chain reaction (PCR) and probes for molecular diagnostics
作用機序
Target of Action
IBU-DC Phosphoramidite is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical, and therapeutic areas. They can be designed to bind to specific sequences of DNA or RNA, such as those from a virus or mutation, and modulate their activity .
Mode of Action
The mode of action of IBU-DC Phosphoramidite involves the formation of phosphodiester bonds that link the nucleotides together in the DNA or RNA chain during the synthesis process . This compound contains a protecting group (isobutyryl, iBu) that prevents unwanted side reactions during the synthesis . After the synthesis, the protecting group is removed, leaving behind the desired oligonucleotide .
Biochemical Pathways
The key biochemical pathway involved in the action of IBU-DC Phosphoramidite is the synthesis of oligonucleotides. This process involves the sequential addition of nucleotides to a growing chain, facilitated by the phosphoramidite chemistry . The resulting oligonucleotides can then interact with their target DNA or RNA sequences and modulate their activity, affecting various downstream biological processes depending on the design of the oligonucleotide .
Pharmacokinetics
The oligonucleotides synthesized using this compound can have various adme (absorption, distribution, metabolism, and excretion) properties depending on their sequence and chemical modifications . These properties can be designed to optimize the bioavailability and stability of the oligonucleotides for their intended application .
Result of Action
The result of the action of IBU-DC Phosphoramidite is the production of oligonucleotides with a specific sequence and chemical modifications . These oligonucleotides can have various molecular and cellular effects depending on their design. For example, they can be used to inhibit the expression of specific genes, modulate immune responses, or target specific pathogens .
Action Environment
The action of IBU-DC Phosphoramidite is typically carried out in a controlled laboratory environment during the synthesis of oligonucleotides . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency and fidelity of the synthesis process . In addition, the stability and efficacy of the resulting oligonucleotides can be influenced by various factors in their application environment, such as nuclease activity and the presence of competing molecules .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of IBU-DC Phosphoramidite involves several steps. The process begins with the protection of the nucleoside’s hydroxyl groups to prevent unwanted reactions. The protected nucleoside is then treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite. This method ensures the stability and reactivity of the compound .
Industrial Production Methods
In industrial settings, the production of IBU-DC Phosphoramidite is carried out in large-scale reactors. The process involves the use of automated systems to ensure consistency and purity. The protected nucleoside is dissolved in an appropriate solvent, and the phosphorodiamidite is added under controlled conditions. The reaction mixture is then purified using chromatography techniques to obtain the final product .
化学反応の分析
Types of Reactions
IBU-DC Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite moiety is oxidized to a phosphate group.
Substitution: The nucleoside’s hydroxyl groups are substituted with the phosphoramidite group.
Common Reagents and Conditions
Oxidation: Iodine in tetrahydrofuran and pyridine is commonly used as the oxidizing agent.
Substitution: Weak acids such as tetrazole are used to catalyze the substitution reaction.
Major Products Formed
The major product formed from these reactions is the oligonucleotide with the desired sequence. The phosphoramidite group is converted to a phosphate group, which links the nucleotides together .
類似化合物との比較
Similar Compounds
- 2’-Fluoro RNA Phosphoramidites
- Locked Nucleic Acid Phosphoramidites
- 2’-OMe RNA Phosphoramidites
Uniqueness
IBU-DC Phosphoramidite is unique due to its specific protective groups and reactivity, which make it highly efficient for oligonucleotide synthesis. It provides high yields and purity, making it suitable for various applications in research and industry .
特性
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRTLKYXTXDQF-PBRWWWDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551890 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-84-4 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


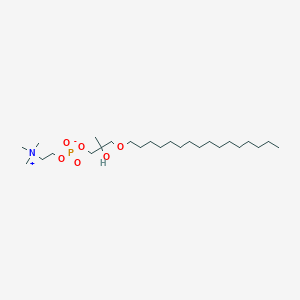
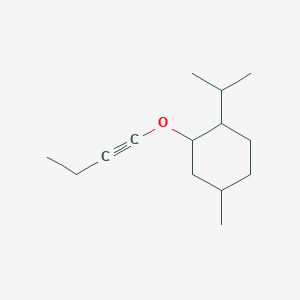
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
